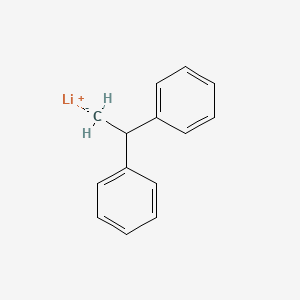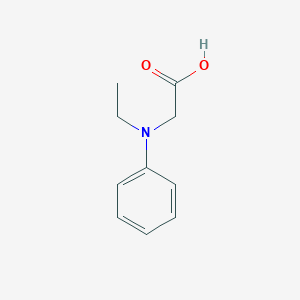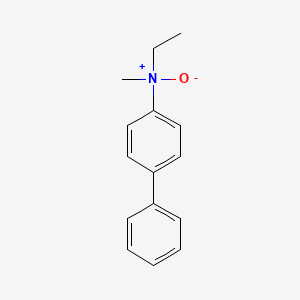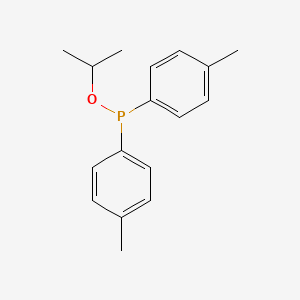![molecular formula C12H14N2 B14486602 (3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile CAS No. 64203-50-5](/img/structure/B14486602.png)
(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethylbicyclo[221]heptan-2-ylidene)propanedinitrile is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile typically involves the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with malononitrile under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes a condensation reaction to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques.
化学反应分析
Types of Reactions
(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of (3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile depends on the specific application and reaction it is involved in. Generally, the compound can act as a nucleophile or electrophile in various reactions, interacting with molecular targets through the formation of covalent bonds. The pathways involved may include nucleophilic addition, elimination, and substitution reactions.
相似化合物的比较
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A related compound with a similar bicyclic structure but different functional groups.
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene): Another compound with a similar bicyclic structure but different substituents.
Uniqueness
(3,3-Dimethylbicyclo[22
属性
CAS 编号 |
64203-50-5 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)propanedinitrile |
InChI |
InChI=1S/C12H14N2/c1-12(2)10-4-3-8(5-10)11(12)9(6-13)7-14/h8,10H,3-5H2,1-2H3 |
InChI 键 |
GRTZDLUKZITDJS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C2)C1=C(C#N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)


![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)


![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)




